molecular formula C23H25F3N2OS B13840185 (E/Z)-Flupentixol-d4 Dihydrochloride

(E/Z)-Flupentixol-d4 Dihydrochloride

Cat. No.: B13840185
M. Wt: 438.5 g/mol
InChI Key: NJMYODHXAKYRHW-QZPARXMSSA-N
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Description

(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. This process typically includes the introduction of deuterium gas in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxanthene derivatives.

    Substitution: Formation of substituted thioxanthene compounds.

Scientific Research Applications

(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.

    Biology: Employed in studies involving receptor binding and neurotransmitter interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Flupentixol in the body.

    Industry: Applied in the development of new antipsychotic drugs and in quality control processes.

Mechanism of Action

The mechanism of action of (E/Z)-Flupentixol-d4 Dihydrochloride involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the D2 receptors and thereby reducing the symptoms of psychosis. The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies, providing insights into the drug’s metabolism and distribution.

Comparison with Similar Compounds

    Flupentixol: The non-deuterated form, used as an antipsychotic agent.

    Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.

    Chlorprothixene: A related compound with antipsychotic and sedative effects.

Uniqueness: (E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering advantages over its non-deuterated counterparts.

Properties

Molecular Formula

C23H25F3N2OS

Molecular Weight

438.5 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/i14D2,15D2

InChI Key

NJMYODHXAKYRHW-QZPARXMSSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Origin of Product

United States

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